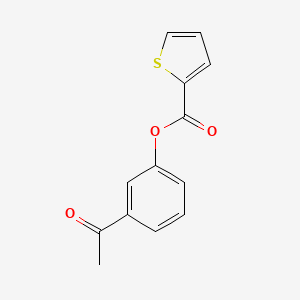

(3-Acetylphenyl) thiophene-2-carboxylate

Description

(3-Acetylphenyl) thiophene-2-carboxylate is a thiophene-based compound featuring a thiophene ring esterified at the 2-position and substituted at the 3-position with an acetylphenyl group. Thiophene-2-carboxylates are widely studied for their versatility in forming liquid crystals, photochromic materials, and bioactive molecules .

Properties

IUPAC Name |

(3-acetylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)10-4-2-5-11(8-10)16-13(15)12-6-3-7-17-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCANTXAOLBUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenyl) thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

Thiophene-2-carboxylic acid+3-AcetylphenolDCC, DMAP(3-Acetylphenyl) thiophene-2-carboxylate+Dicyclohexylurea

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: (3-Hydroxyphenyl) thiophene-2-carboxylate.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3-Acetylphenyl) thiophene-2-carboxylate has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design due to its aromatic and heterocyclic structure.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate

- Structure : A 3-chlorophenyl substituent replaces the acetylphenyl group.

- Applications : Acts as a precursor for pharmaceuticals and disperse dyes. The chloro group enhances lipophilicity, improving dye fastness on polyester fabrics .

- Synthesis: Prepared via condensation of ketones with ethyl cyanoacetate or malononitrile, similar to other thiophene-2-carboxylates .

b) Ethyl 5-Hydroxy-4,7-Dioxo-3-Phenylbenzo[b]Thiophene-2-Carboxylate

- Structure : A benzo[b]thiophene core with hydroxyl and ketone functionalities.

- Properties : Higher melting point (174–178°C) due to increased hydrogen bonding and aromatic stacking. The triacetoxy derivative (94% yield) shows strong IR absorption at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (acetyl C=O) .

c) Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

- Structure : A methyl group at the 4-position of the thiophene ring.

- Applications : Used in organic synthesis and material research. The methyl group introduces steric hindrance, reducing reactivity in cyclization reactions compared to acetylphenyl-substituted analogs .

d) Copper(I) Thiophene-2-Carboxylate

- Structure : A metal-coordinated thiophene-2-carboxylate.

- Applications : Demonstrates enantioselectivity in Cu-catalyzed azide-alkyne cycloadditions (CuAAC). The carboxylate group facilitates copper coordination, but substituents like acetylphenyl may alter catalytic efficiency .

Physical and Chemical Properties

Table 1: Comparison of Key Properties

*Inferred from similar synthetic routes .

Q & A

Q. What are the optimal synthetic routes for preparing (3-Acetylphenyl) thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification or substitution reactions. A common approach is the coupling of thiophene-2-carboxylic acid derivatives with acetylphenyl groups via acyl chloride intermediates. For example, chloroacetyl chloride can react with thiophene precursors in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield. For instance, elevated temperatures (60–80°C) improve reaction kinetics but may risk side reactions like ester hydrolysis . Purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Critical for confirming substituent positions on the thiophene ring. H NMR identifies proton environments (e.g., acetyl protons at ~2.5 ppm), while C NMR confirms carbonyl groups (~170 ppm for ester and acetyl carbons) .

- IR Spectroscopy : Validates ester (C=O stretch at ~1700 cm) and acetyl (C=O at ~1670 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. How does the acetylphenyl group influence the chemical stability of thiophene-2-carboxylate derivatives under varying pH and temperature conditions?

Methodological Answer:

- Stability : The acetyl group enhances electron-withdrawing effects, stabilizing the thiophene ring against electrophilic attacks but increasing susceptibility to hydrolysis under acidic/basic conditions. For example, ester bonds degrade in strong acids/bases, producing thiophene-2-carboxylic acid and acetylphenol derivatives .

- Storage Recommendations : Store in inert atmospheres at 2–8°C to prevent ester hydrolysis or acetyl migration. Incompatible with strong oxidizers (e.g., HNO) due to sulfur oxidation risks .

Advanced Research Questions

Q. What methodologies are recommended for analyzing discrepancies in reported biological activities of this compound across different cell lines?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. SRB assays) to minimize variability .

- Comparative Analysis : Tabulate IC values across studies. For example:

| Cell Line | IC (µM) | Study Reference |

|---|---|---|

| HepG2 | 12.5 ± 1.2 | |

| A549 | 18.3 ± 2.1 | |

| MCF-7 | 9.8 ± 0.9 |

- Mechanistic Studies : Use flow cytometry to assess apoptosis pathways (e.g., caspase-3 activation) and rule out nonspecific cytotoxicity .

Q. How can computational chemistry approaches predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using software like AutoDock Vina. The acetylphenyl group may occupy hydrophobic pockets, while the ester moiety hydrogen-bonds with catalytic residues .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic sulfur in thiophene) for covalent binding predictions .

- MD Simulations : Track stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. What strategies resolve contradictions in electrophilic substitution reactivity of this compound derivatives?

Methodological Answer:

- Substituent Effects : The acetyl group directs electrophiles to the 5-position of the thiophene ring. Conflicting reports may arise from solvent polarity (e.g., nitrobenzene vs. DMF) altering reaction pathways .

- Experimental Validation : Use F NMR (for halogenated derivatives) or LC-MS to track regioselectivity in nitration/sulfonation reactions .

Q. How do competing side reactions (e.g., acetyl migration) impact product distribution in this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.